![molecular formula C9H8N2O4 B12896137 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . Another method involves the use of acetic acid as an electrolyte under electrochemical conditions, which provides a cleaner reaction pattern with minimal impurity formation . This method is advantageous as it does not require a metal catalyst and offers high atom economy and scalability .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical synthesis using acetic acid as an electrolyte. This method is preferred due to its robustness, scalability, and broad substrate scope .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetic acid, methanol, and various aldehydes . Electrochemical conditions are often employed to achieve cleaner reactions with minimal impurities .
Major Products Formed: The major products formed from the reactions of this compound include various substituted benzoxazole derivatives. These derivatives are often evaluated for their pharmacological activities, such as anti-inflammatory and antimicrobial properties .
Aplicaciones Científicas De Investigación
2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing other benzoxazole derivatives . In biology and medicine, it is evaluated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities . The compound’s ability to interact with biological receptors makes it a valuable scaffold for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole scaffold allows it to bind to biological receptors, such as prostaglandin H2 synthase (PGHS) and trypsin enzyme . This binding can inhibit the activity of these enzymes, leading to anti-inflammatory and other therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid include other benzoxazole derivatives, such as 2-aminobenzoxazole and its various substituted forms . These compounds share the benzoxazole scaffold and exhibit similar biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can enhance its binding affinity to biological receptors and improve its pharmacological properties . This unique structure makes it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H8N2O4 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
2-(4-amino-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8N2O4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,10H2,(H,13,14) |
Clave InChI |
RYPZWTOTZJOZPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



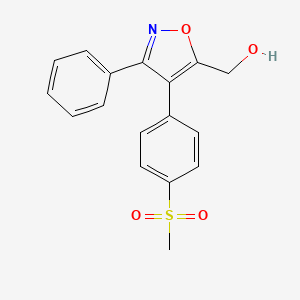
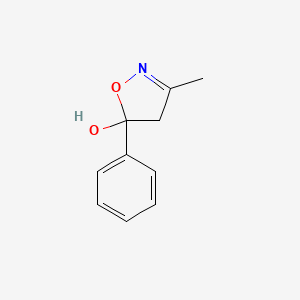
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
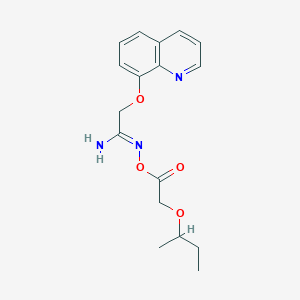
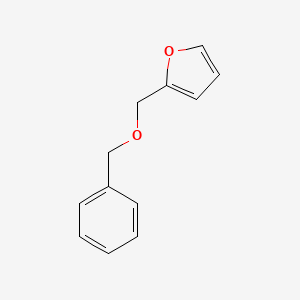
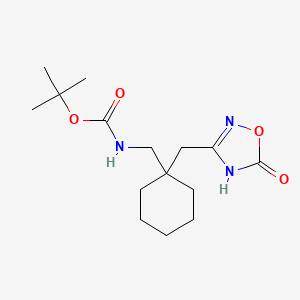


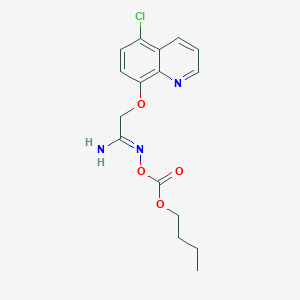
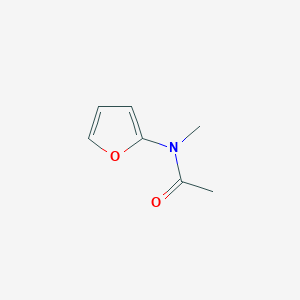
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)

